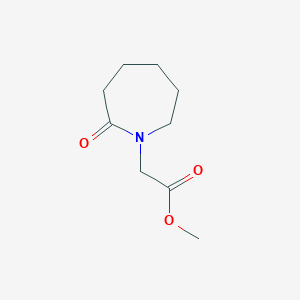
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is an organic compound that has been used in scientific research for a variety of purposes. This compound is also known as NDSB-256 and has been used in various laboratory experiments due to its unique properties.
Mechanism of Action
The mechanism of action of NDSB-256 involves the binding of the compound to specific target molecules. In the case of ATP detection, NDSB-256 binds to ATP and causes a change in its fluorescence, allowing for its detection. In the case of photodynamic therapy, NDSB-256 is activated by light and generates reactive oxygen species, which can kill cancer cells. In the case of protein studies, NDSB-256 can bind to specific amino acid residues and provide information about the structure and function of the protein.
Biochemical and Physiological Effects:
NDSB-256 has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on cells or organisms. However, its use in photodynamic therapy can result in the destruction of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of NDSB-256 is its versatility in scientific research. It can be used for various purposes, including ATP detection, photodynamic therapy, and protein studies. Additionally, its low toxicity and ease of synthesis make it an attractive compound for research. However, one limitation of NDSB-256 is its limited solubility in water, which can make it challenging to use in certain experiments.
Future Directions
There are several future directions for research on NDSB-256. One area of research could focus on improving the solubility of the compound in water, which would increase its potential applications. Additionally, further studies could be conducted on the use of NDSB-256 in photodynamic therapy and its potential as a treatment for cancer. Finally, NDSB-256 could be used as a tool to study the structure and function of specific proteins in greater detail.
In conclusion, Naphthalen-2-yl 3,4-dimethylbenzenesulfonate is a versatile compound that has been used in scientific research for various purposes. Its unique properties make it an attractive tool for studying biological processes and structures. Further research on NDSB-256 could lead to new discoveries and potential applications in the future.
Synthesis Methods
The synthesis method of NDSB-256 involves the reaction of naphthalene-2-sulfonyl chloride with 3,4-dimethylphenol in the presence of a base. This reaction results in the formation of Naphthalen-2-yl 3,4-dimethylbenzenesulfonate. The purity of the compound can be improved by recrystallization and column chromatography.
Scientific Research Applications
NDSB-256 has been widely used in scientific research for various purposes. It has been used as a fluorescent probe for the detection of ATP, a molecule that is involved in various biological processes. NDSB-256 has also been used as a photosensitizer for photodynamic therapy, a treatment for cancer. Additionally, NDSB-256 has been used as a tool to study the structure and function of proteins.
properties
IUPAC Name |
naphthalen-2-yl 3,4-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3S/c1-13-7-10-18(11-14(13)2)22(19,20)21-17-9-8-15-5-3-4-6-16(15)12-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBLXFWOIISHKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(E)-2-(3-chloro-4-methoxyphenyl)ethenyl]-3H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7358030.png)
![2-[[2-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7358038.png)
![1-methyl-6-[[1-(2-methylpropyl)-5-propan-2-ylpyrazol-4-yl]amino]-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7358046.png)
![3-[3-(5-Oxo-1,4-dihydro-1,2,4-triazol-3-yl)propylamino]-4-(trifluoromethyl)benzonitrile](/img/structure/B7358069.png)
![1-(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)-N-(3-chloro-4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B7358086.png)
![N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7358088.png)
![2-amino-4-[1-(1,2,5-trimethylpyrrole-3-carbonyl)pyrrolidin-3-yl]-1H-pyrimidin-6-one](/img/structure/B7358092.png)
![1-(2-bromophenyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ylmethyl)ethanamine](/img/structure/B7358094.png)

![N-(2-hydroxyphenyl)-4-[4-[(2-hydroxyphenyl)carbamoyl]phenoxy]benzamide](/img/structure/B7358105.png)

![N'-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)oxamide](/img/structure/B7358118.png)
![1-[3-[[(1-tert-butyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)amino]methyl]pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B7358126.png)
![2-[2-(1H-indol-3-yl)ethylamino]-4-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B7358130.png)